BenchChemオンラインストアへようこそ!

Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate

Physicochemical profiling Medicinal chemistry Lead optimization

Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate is a heterocyclic building block belonging to the benzo[d]isoxazole-piperazine class. It features a tert-butyloxycarbonyl (Boc)-protected piperazine linked via a methylene spacer to a 5-chloro-substituted benzo[d]isoxazole core.

Molecular Formula C17H22ClN3O3
Molecular Weight 351.8 g/mol
CAS No. 2097968-00-6
Cat. No. B1473021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate
CAS2097968-00-6
Molecular FormulaC17H22ClN3O3
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC2=NOC3=C2C=C(C=C3)Cl
InChIInChI=1S/C17H22ClN3O3/c1-17(2,3)23-16(22)21-8-6-20(7-9-21)11-14-13-10-12(18)4-5-15(13)24-19-14/h4-5,10H,6-9,11H2,1-3H3
InChIKeyFCKPXKHKPDQLIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate (CAS 2097968-00-6): Core Building Block for CNS-Targeted Piperazine Libraries


Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate is a heterocyclic building block belonging to the benzo[d]isoxazole-piperazine class. It features a tert-butyloxycarbonyl (Boc)-protected piperazine linked via a methylene spacer to a 5-chloro-substituted benzo[d]isoxazole core [1]. The compound (C₁₇H₂₂ClN₃O₃; MW 351.8 g/mol) serves primarily as a protected synthetic intermediate—the Boc group renders the piperazine nitrogen inert during downstream transformations, enabling chemoselective elaboration before deprotection to the free amine [1]. This scaffold places it squarely within the structural space of dopamine D3/D4 receptor modulators and sigma receptor ligands, where benzo[d]isoxazole-piperazine hybrids have demonstrated target engagement in multiple patent families [2].

Why In-Class Substitution of Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate Introduces Uncontrolled Risk


Within the benzo[d]isoxazole-piperazine family, apparently minor substitutions—halogen identity at the 5-position, presence or absence of Boc protection, and linker composition—dramatically alter both synthetic utility and biological outcome. The 5-chloro substitution imparts distinct electronic effects (σₚ = +0.23) vs. 5-fluoro (σₚ = +0.06), shifting the electron density of the benzoisoxazole π-system and influencing both metabolic stability and target-binding affinity in downstream deprotected analogs [1]. The Boc protecting group on the piperazine ring is not merely a synthetic convenience; its presence determines the compound's solubility profile (XLogP3 = 2.9 vs. ~1.2 for the free amine), stability during storage, and compatibility with subsequent N-functionalization routes [1][2]. Procuring a different halogen analog or an unprotected variant as a drop-in replacement therefore risks divergent reactivity in the synthetic sequence and non-comparable pharmacological profiles in the final target compound [2].

Quantitative Differentiation Evidence for Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate Against Closest Analogs


Computed Lipophilicity (XLogP3) Differentiates 5-Chloro from 5-Fluoro and Unsubstituted Analogs

Computed XLogP3, a key determinant of passive membrane permeability and oral bioavailability in lead optimization, discriminates the 5-chloro congener from its closest halogen and hydrogen analogs. The target compound records XLogP3 = 2.9, compared to the 5-fluoro analog (estimated XLogP3 ≈ 2.2) and the unsubstituted benzo[d]isoxazole analog (estimated XLogP3 ≈ 2.0) [1]. The ΔlogP of +0.7 to +0.9 units corresponds to an approximately 5- to 8-fold increase in octanol-water partition coefficient, which can meaningfully shift both pharmacokinetic distribution and off-target promiscuity profiles in downstream biological evaluation [1].

Physicochemical profiling Medicinal chemistry Lead optimization

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Distinguish the Boc-Protected Scaffold from the Free Amine

The Boc-protected target compound exhibits TPSA = 58.8 Ų with five hydrogen bond acceptors (HBA) and zero hydrogen bond donors (HBD), consistent with favorable CNS multiparameter optimization (MPO) criteria [1]. In contrast, the free amine counterpart, 5-chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole, carries one HBD (the piperazine NH) and higher TPSA, which materially alters its CNS MPO desirability score. This distinction is procurement-relevant: the Boc-protected form is the preferred input for parallel library synthesis where late-stage N-functionalization of the piperazine is required, whereas the free amine is prone to side reactions and requires different handling [2].

Drug-likeness CNS MPO scoring Permeability

Halogen-Specific Electronic Modulation: 5-Chloro Inductive Withdrawal Impacts Downstream Dopamine D3 Receptor SAR

In the benzo[d]isoxazole-piperazine class disclosed in EP2344482B1, the nature of the substituent at the 5-position of the benzoisoxazole ring is a critical determinant of dopamine D3 receptor affinity. While specific Ki values for the Boc-protected intermediate itself are not directly reported in public databases, the patent family explicitly claims 5-halogen-substituted benzo[d]isoxazole-piperazine derivatives as preferred embodiments, with the halogen substituent designated as a key variable (R¹ = halogen in general formula I) [1]. The 5-chloro substituent (Hammett σₚ = +0.23) withdraws electron density from the aromatic ring to a degree distinct from 5-fluoro (σₚ = +0.06), altering the π-stacking interaction with Phe346 in the D3 receptor binding pocket, a residue known to be critical for ligand recognition [1][2].

Structure-activity relationship Dopamine D3 receptor Halogen effects

Rotatable Bond Count Favors Conformational Pre-organization Relative to Extended-Linker Analogs

The target compound possesses four rotatable bonds, as computed by PubChem, corresponding to the methylene linker between benzoisoxazole and piperazine, the piperazine ring bonds, and the tert-butyl carbamate moiety [1]. Compounds with longer alkyl linkers (e.g., ethylene or propylene spacers) between the benzoisoxazole and piperazine introduce additional rotatable bonds (five or six), increasing the conformational entropy penalty upon receptor binding and potentially reducing ligand efficiency (LE) by 0.1–0.3 kcal/mol per additional rotatable bond [2]. The single-methylene linker in this compound constrains the pharmacophore geometry, favoring the bioactive conformation inferred from the D3 receptor patent SAR [3].

Conformational analysis Ligand efficiency Entropic penalty

Optimal Application Scenarios for Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate (CAS 2097968-00-6)


Late-Stage Diversification in Dopamine D3 Receptor Ligand Libraries

The Boc-protected piperazine scaffold is ideally suited for parallel library synthesis targeting dopamine D3 receptors. After chemoselective deprotection (TFA or HCl/dioxane), the free piperazine NH can be acylated, sulfonylated, or reductively aminated with diverse building blocks to generate focused compound arrays. The 5-chloro substitution provides the electronic withdrawal profile claimed as preferred in EP2344482B1, while the single-methylene linker constrains conformational flexibility for potentially improved ligand efficiency [1].

Comparative Halogen SAR Studies in CNS Drug Discovery Programs

Medicinal chemistry teams evaluating halogen effects on target binding, metabolic stability, and CNS penetration can use this 5-chloro compound as one member of a systematic halogen scan (H, F, Cl, Br, I). The computable differences in XLogP3 (Δ = +0.7 vs. 5-F) and Hammett σₚ (Δ = +0.17 vs. 5-F) provide a quantitative framework for interpreting downstream biological data and guiding lead optimization decisions [1].

Protected Intermediate for Sigma-1 Receptor Ligand Synthesis

The benzo[d]isoxazole-piperazine scaffold overlaps with the pharmacophore of known sigma-1 receptor ligands. The Boc protection enables selective N-functionalization after scaffold assembly, a critical requirement for generating sigma-1 selective antagonists with reduced off-target interactions at adrenergic and dopaminergic receptors. The 5-chloro substituent contributes to the lipophilic and electronic profile that differentiates sigma-1 binding from sigma-2 binding in this chemical series [1].

Fragment-Based Screening Precursor with Controlled Physicochemical Properties

With MW = 351.8 Da, XLogP3 = 2.9, and TPSA = 58.8 Ų, the compound occupies an attractive fragment-to-lead chemical space. Its computed properties place it within favorable ranges for CNS drug-likeness (MW < 400, XLogP3 < 5, TPSA < 90 Ų), making it a strategic entry point for fragment growing or merging campaigns where the 5-chlorobenzoisoxazole core serves as a privileged scaffold [1]. The single Boc group provides a clean synthetic handle for elaboration without introducing excessive molecular complexity.

Quote Request

Request a Quote for Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.